molecular formula C17H13N3O3S2 B2582133 Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862975-78-8

Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2582133
CAS No.: 862975-78-8
M. Wt: 371.43
InChI Key: YRCGMAXGOOVABK-UHFFFAOYSA-N
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Description

Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid methyl ester under specific conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzothiazole ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the nitro group to an amine, if present.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed.

  • Substitution: Electrophilic substitution may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve alkyl halides and bases.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of various pathogens and protecting cells from oxidative stress.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, anticancer, and antiviral activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism by which Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. Its antioxidant properties may be due to the scavenging of free radicals and the stabilization of reactive oxygen species.

Comparison with Similar Compounds

  • 2-Amino-6-methoxy-benzothiazole

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

  • 1,3-Benzothiazole

Uniqueness: Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate stands out due to its specific structural features, such as the presence of both methoxy and carboxylate groups. These groups contribute to its unique reactivity and biological activity, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-10-4-6-12-14(8-10)25-17(19-12)20-16-18-11-5-3-9(15(21)23-2)7-13(11)24-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGMAXGOOVABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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